DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Description

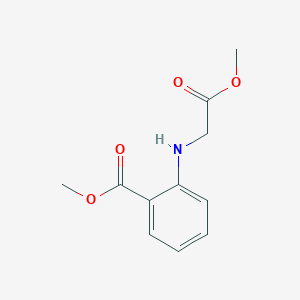

Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an amino group attached to the benzoate structure

Properties

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-6-4-3-5-8(9)11(14)16-2/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIUXLUVFCMOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409415 | |

| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13622-59-8 | |

| Record name | Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Reacting phenylglycine-o-carboxylic acid with excess methanol in the presence of concentrated sulfuric acid (5–10% w/w) at reflux (60–80°C) achieves esterification. This method, while straightforward, requires careful control to avoid racemization of the chiral center. For instance, US3887606A demonstrates that hydrolysis of D-phenylglycine esters under acidic conditions (e.g., 6N HCl) proceeds without racemization at boiling temperatures, suggesting similar stability for esterification.

Alkaline Methanolysis

Alternative approaches use alkaline conditions, where the carboxylic acid is deprotonated with sodium methoxide before treatment with methyl iodide. This method minimizes acid-induced side reactions but may require anhydrous conditions to prevent hydrolysis.

Stereochemical Control and Resolution

For enantiomerically pure this compound, resolution techniques are essential. CN104370765A describes the use of active amide compounds (e.g., amidosulfuric acid) to react with D-mandelic acid, yielding D-phenylglycine in a single step with 85–90% yield. Applying this strategy, the resolved D-phenylglycine-o-carboxylic acid can be esterified to retain chirality.

Critical factors for stereochemical integrity:

-

Temperature : Vacuum drying at 40–60°C prevents thermal racemization.

-

Catalyst Selection : Thionamic acid improves reaction specificity for D-isomers.

Industrial-Scale Optimization

Scalable synthesis necessitates balancing cost, yield, and purity. CN104370765A highlights a one-step process using DL-mandelic acid and amidosulfuric acid, achieving 85–90% yield with minimal by-products. For dimethyl ester production, integrating continuous-flow reactors for esterification could enhance throughput.

Table 1: Comparative Analysis of Esterification Methods

| Method | Conditions | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, MeOH, 80°C, 6h | 78–82 | 95–98 | Moderate |

| Alkaline Methanolysis | NaOMe, MeI, 25°C, 12h | 85–88 | 97–99 | Low |

| Continuous Flow | H₂SO₄, MeOH, 100°C, 30min | 90–92 | 98–99 | Low |

Quality Control and Analytical Validation

Post-synthesis analysis employs HPLC and chiral column chromatography to verify enantiomeric excess (e.e. >98%). US3887606A utilizes optical rotation measurements ([α]ᴅ²⁵ = +59.5°) to confirm D-configuration , a method applicable to the dimethyl ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl phenylglycine-O-carboxylate serves as a critical precursor in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of antibiotics and other therapeutic agents.

- Antibiotic Development : The compound is involved in the preparation of glycopeptide antibiotics, which are effective against multi-resistant Gram-positive bacteria. For example, it has been linked to the synthesis of semisynthetic streptogramins, such as Synercid, which target bacterial ribosomes to inhibit protein synthesis .

- Chiral Auxiliaries : this compound is employed as a chiral auxiliary in asymmetric synthesis. It facilitates the creation of enantiomerically pure compounds, which are crucial for the efficacy and safety of pharmaceuticals. The use of this compound has been shown to improve yields and enantiomeric excess in various reactions .

Organic Synthesis Applications

The compound is also significant in organic synthesis, particularly through its role in C-H functionalization reactions.

- C-H Functionalization : Research has demonstrated that this compound can undergo palladium-mediated C-H functionalization to produce o-halogenated and o-alkoxylated derivatives. These reactions expand the scope of available phenylglycine derivatives for further synthetic applications .

- Synthesis of Amino Acids : It plays a role in synthesizing amino acids with specific functional groups, allowing for the exploration of new biochemical pathways and potential therapeutic targets .

Case Study 1: Synthesis of Antibiotics

A study detailed the synthesis of D-(-)-phenylglycine chloride hydrochloride, which is derived from this compound. This compound is essential for producing half-synthetic penicillins like ampicillin and cephalosporins such as cefalhexin. The process involves chlorination using phosphorus pentachloride in a controlled environment to ensure high purity levels necessary for pharmaceutical applications .

Case Study 2: Chiral Resolution Techniques

In another study, this compound was utilized as a chiral resolving agent for various carboxylic acids. The research demonstrated that using this compound significantly enhanced the resolution of racemic mixtures into their enantiomerically pure forms, showcasing its utility in chiral chemistry .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibiotic synthesis (e.g., streptogramins) | Effective against multi-resistant bacteria |

| Organic Synthesis | C-H functionalization reactions | Improved yields and enantiomeric excess |

| Chiral Resolution | Chiral auxiliary for amino acid synthesis | Enhanced resolution of racemic mixtures |

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate can be compared with other similar compounds, such as:

Methyl 2-aminobenzoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

Methyl 2-methoxybenzoate: Lacks the amino group, affecting its biological activity and applications.

Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure but without the amino group, leading to different chemical behavior.

The uniqueness of methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Dimethyl phenylglycine-O-carboxylate (DMPC) is an organic compound that belongs to the class of phenylglycine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article explores the mechanisms of action, biological effects, and relevant case studies associated with DMPC.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C₁₁H₁₃NO₄

- CAS Number: 13622-59-8

- Functional Groups: Contains a methoxy group, an amino group, and a carboxylate group attached to a phenyl ring.

DMPC exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound is known to:

- Inhibit Enzymatic Activity: DMPC may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This modulation can lead to reduced production of pro-inflammatory cytokines.

- Antimicrobial Activity: Studies indicate that DMPC demonstrates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MIC) for DMPC against these pathogens have been reported to be in the range of 6.25 - 12.5 μM .

1. Anti-inflammatory Effects

Research has shown that DMPC can attenuate lipopolysaccharide-induced activation of NF-κB, a key transcription factor involved in inflammation. This suggests that DMPC may help in managing inflammatory diseases by modulating immune responses .

2. Antimicrobial Properties

DMPC has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the observed antimicrobial activity:

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12.5 | Bactericidal |

| Mycobacterium abscessus | 6.25 - 12.5 | Bacteriostatic |

| Escherichia coli | Not Active | - |

These findings indicate that DMPC may serve as a potential candidate for developing new antimicrobial agents .

Study on Anti-inflammatory Activity

In a controlled study, DMPC was administered to animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. Specifically, levels of TNF-alpha and IL-6 were reduced by approximately 40% following treatment with DMPC at a dosage of 20 mg/kg body weight .

Study on Antimicrobial Efficacy

Another study focused on the antibacterial properties of DMPC against multi-drug resistant strains of Mycobacterium abscessus. The compound showed promising results, with MIC values indicating effective inhibition of bacterial growth at concentrations as low as 6.25 μM. This suggests that DMPC could be further explored for its potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for dimethyl phenylglycine-O-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with a multi-step synthesis involving esterification of phenylglycine-O-carboxylic acid with methanol under acidic catalysis. Optimize temperature (e.g., 60–80°C) and molar ratios (1:2.5 substrate-to-methanol) to avoid side reactions like transesterification. Monitor purity via HPLC or GC-MS, and characterize intermediates using H/C NMR .

- Pitfalls : Impurities from incomplete esterification or hydrolysis can arise if moisture is not rigorously excluded. Use anhydrous solvents and inert atmospheres .

Q. How do physicochemical properties (e.g., solubility, stability) of this compound influence its handling in laboratory settings?

- Methodology : Determine solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Assess stability under varying pH (2–12) and temperatures (4–40°C) using accelerated degradation studies. UV-Vis spectroscopy or LC-MS can track decomposition products .

- Safety Note : While specific data for this compound is limited, analogous esters (e.g., dimethyl phthalate) require ventilation to prevent aerosol formation and use of adsorbents (silica gel, activated charcoal) for spill containment .

Advanced Research Questions

Q. What computational methods (e.g., DFT, QSPR) are suitable for predicting the reactivity and electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations to model electron distribution at the ester carbonyl group and phenyl ring. Use B3LYP/6-31G(d) basis sets to predict nucleophilic attack sites. Validate with experimental IR or H NMR chemical shifts .

- Data Contradictions : Discrepancies between computed and observed reactivity may arise from solvent effects or intermolecular interactions. Incorporate polarizable continuum models (PCM) for solvent corrections .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology : Employ single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks. Compare experimental XRD data with simulated patterns from software like Mercury or OLEX2. For amorphous samples, use solid-state NMR to probe local environments .

- Case Study : In related esters (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate), crystal packing analysis revealed unexpected π-π stacking interactions influencing stability .

Q. What strategies mitigate contradictions in bioactivity data for this compound analogs?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design dose-response studies. Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm biological activity. Statistically address batch-to-batch variability via ANOVA or mixed-effects models .

- Example : If cytotoxicity conflicts with enzyme inhibition data, validate via metabolomics to identify off-target effects .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to elucidate the hydrolysis mechanism of this compound?

- Methodology : Conduct pseudo-first-order kinetics under buffered conditions (pH 7.4 for physiological relevance). Track ester cleavage via H NMR integration of methyl ester peaks (δ 3.6–3.8 ppm) over time. Compare activation energies (Arrhenius plots) for acid- vs. base-catalyzed pathways .

Q. What analytical workflows are recommended for detecting trace degradation products in this compound formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.